Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an ethyl carboxylate, a dihydroxyphenyl group, and a spirocyclic system involving a pyrazolo[1,5-c][1,3]oxazine and a piperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the spirocyclic system and the introduction of the ethyl carboxylate and dihydroxyphenyl groups. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. The relative configuration of the different parts of the molecule could have a significant impact on its properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. The ethyl carboxylate and dihydroxyphenyl groups could be sites of reactivity, and the spirocyclic system might also undergo reactions depending on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the relative configuration of its different parts. These properties could include its solubility, stability, and reactivity .Scientific Research Applications
Antimetabolites in Purine Biochemical Reactions
This compound exhibits properties similar to purine analogs, making it valuable as an antimetabolite in purine biochemical reactions. Its structure allows it to interfere with the synthesis and repair of DNA, which is crucial in the treatment of diseases where cell division is out of control, such as cancer .
Antitrypanosomal Activity
The compound has shown potential in the treatment of trypanosomiasis, a disease caused by parasitic protozoans. Its efficacy in inhibiting the growth of Trypanosoma brucei, the causative agent of sleeping sickness, has been a significant focus of pharmaceutical research .
Antischistosomal Activity
Schistosomiasis, caused by Schistosoma parasites, is another target for this compound. It has demonstrated the ability to inhibit the lifecycle of the parasites, offering a promising avenue for the development of new antischistosomal drugs .
Enzyme Inhibition
The compound has been identified as an inhibitor of several enzymes, including HMG-CoA reductase, COX-2, AMP phosphodiesterase, and KDR kinase. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like inflammation, hypercholesterolemia, and cancer .
Benzodiazepine Receptor Ligands
As a selective peripheral benzodiazepine receptor ligand, this compound could be used in the development of anxiolytic drugs that do not cross the blood-brain barrier, potentially reducing central nervous system side effects associated with traditional benzodiazepines .
Anticancer Activity
The compound’s structure is conducive to the development of oncological agents. Its potential in targeting cancer cells has been explored, particularly in its role as a CDK2 inhibitor, which is a critical regulator of cell cycle progression. By inhibiting CDK2, the compound could halt the proliferation of cancer cells .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(2,5-dihydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-2-30-22(29)25-11-9-23(10-12-25)26-19(16-5-3-4-6-21(16)31-23)14-18(24-26)17-13-15(27)7-8-20(17)28/h3-8,13,19,27-28H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOLDWCMNVBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.